1H-indole-3-carboxamide
Overview
Description
1H-indole-3-carboxamide is an indole-based compound . It is a key intermediate in the synthesis of various biologically active compounds . It has been found in many synthetic drug molecules and has been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
Indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, Shi et al. synthesized the indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the rapid synthesis of indole-3-carboxamide skeletons .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indole derivatives have been the focus of many researchers due to their biological properties and their potential to be the target .Scientific Research Applications
1. Multicomponent Reactions in Organic Chemistry
1H-indole-3-carboxamide and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
2. Biological and Clinical Applications
Indole derivatives, including 1H-indole-3-carboxamide, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
3. Anticancer Agents
Indole derivatives are associated with properties of inducing apoptosis and disturbing tubulin assembly. They are also associated with the inhibition of NFkB/mTOR/PI3K/AkT and regulation of estrogen-mediated activity .
4. Antimicrobial Agents
1H-indole-3-carboxamide derivatives have been evaluated for their antimicrobial properties against various pathogens, including MRSA (ATCC 43300), Klebsiella pneumoniae (ATCC 700603), A. baumannii (ATCC 19606), Candida albicans (ATCC 90028), and Cryptococcus neoformans (ATCC 208821) .
5. Enzyme Inhibitors
1H-indole-3-carboxamide derivatives have been found to be strong enzyme inhibitors. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These derivatives have shown interaction against HLGP, HIV-1, and renin enzyme .
6. Free Radical Scavenger
Indole-3-carbinol, a derivative of 1H-indole-3-carboxamide, has been reported as a free radical scavenger. It has been associated with a variety of benefits including chemoprevention of cancers of the endometrium, lung, mammary tissue, tongue, colon, and liver in various animal models .
7. Kinase Inhibitors
Indazole derivatives, which can be synthesized from 1H-indole-3-carboxamide, are gaining attention in medicinal chemistry as kinase inhibitors. Kinases are proteins that play a crucial role in cell signaling and metabolism. Therefore, inhibiting their activity can be beneficial in treating various diseases, including cancer .
8. Synthesis of Diverse Heterocycles
1H-indole-3-carboxamide is a versatile building block in synthesis, providing access to diverse heterocycles such as tryptolines, spiropyrans, indolines, oxindoles, and spirocycles . These compounds have various applications in medicinal chemistry and the development of materials with energy storage and biomedical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKMZLPZFPAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366920 | |
Record name | 1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-3-carboxamide | |
CAS RN |
1670-85-5 | |
Record name | 1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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